Lithium manganese(III,IV) oxide

Li-ion battery cathode Cost analysis Cobalt-free materials

Lithium manganese(III,IV) oxide, commonly designated as LiMn2O4 (LMO), is a spinel-structured cathode active material for lithium-ion batteries. It is characterized by a three-dimensional framework that facilitates rapid lithium-ion diffusion, yielding a theoretical specific capacity of approximately 148 mAh/g and an operating voltage plateau near 4.1 V vs.

Molecular Formula LiMn2O4
Molecular Weight 180.8 g/mol
Cat. No. B12056360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium manganese(III,IV) oxide
Molecular FormulaLiMn2O4
Molecular Weight180.8 g/mol
Structural Identifiers
SMILES[Li+].[O-][Mn]=O.O=[Mn]=O
InChIInChI=1S/Li.2Mn.4O/q+1;;;;;;-1
InChIKeyVLXXBCXTUVRROQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Manganese(III,IV) Oxide (LiMn2O4) Spinel: A Technical Baseline for Cathode Material Selection and Procurement


Lithium manganese(III,IV) oxide, commonly designated as LiMn2O4 (LMO), is a spinel-structured cathode active material for lithium-ion batteries. It is characterized by a three-dimensional framework that facilitates rapid lithium-ion diffusion, yielding a theoretical specific capacity of approximately 148 mAh/g and an operating voltage plateau near 4.1 V vs. Li/Li+ [1]. Its primary commercial appeal stems from its cobalt-free composition, which confers inherent cost advantages and reduced supply chain risk relative to layered oxide cathodes such as LiCoO2 (LCO) and LiNiMnCoO2 (NMC) [2]. However, its electrochemical performance is known to be constrained by Mn dissolution and Jahn-Teller distortion, particularly at elevated temperatures [3]. These fundamental properties establish a performance baseline against which procurement and substitution decisions must be rigorously evaluated.

Why Lithium Manganese(III,IV) Oxide Cannot Be Generically Substituted: Critical Performance Trade-Offs in Cathode Selection


Generic substitution among lithium-ion cathode materials is infeasible due to fundamental trade-offs between energy density, power capability, cycle life, thermal stability, and cost that are dictated by crystal structure and elemental composition. For example, the three-dimensional spinel framework of LiMn2O4 confers high rate capability (10^-10 cm^2/s Li+ diffusivity) compared to the one-dimensional tunnels of LiFePO4 (LFP) [1], but it delivers lower specific capacity (~120 mAh/g practical) than layered NMC (160-200 mAh/g) [2]. Furthermore, while LiMn2O4 exhibits superior thermal stability relative to LCO and NMC, it suffers from accelerated capacity fade above 55 °C due to Mn dissolution [3]. These divergent performance vectors mean that selecting LiMn2O4 over an analog—or vice versa—requires a quantitative, application-specific justification grounded in the comparative evidence presented below.

Lithium Manganese(III,IV) Oxide: Quantified Performance Differentiation Against Primary Cathode Analogs


LiMn2O4 vs. NMC: Quantified Cost Advantage at the Cathode Material Level

LiMn2O4 offers a significant cost-per-kWh advantage over layered NMC cathodes due to the absence of cobalt. An NSF SBIR project report quantifies that a nanostructured LiMn2O4 cathode chemistry offers approximately 30% lower $/kWh cost compared to incumbent nickel manganese cobalt oxide (NMC) materials [1]. This cost differential is corroborated by commercial battery parameter data indicating LiMn2O4 at $170/kWh versus NMC at $220/kWh [2]. Furthermore, raw material price data from 2025 shows LMO priced at RMB 54,000 per ton, compared to NMC at RMB 180,000 per ton [3].

Li-ion battery cathode Cost analysis Cobalt-free materials

LiMn2O4 vs. LiFePO4: Quantified Rate Capability and Power Density Advantage

The three-dimensional spinel structure of LiMn2O4 enables superior rate capability and power density compared to the one-dimensional olivine structure of LiFePO4 (LFP). A direct comparative study on electric vehicle batteries found that LiMn2O4 batteries are superior to LiFePO4 batteries specifically in terms of power density and low-temperature performance, despite LFP's overall cycle life advantage [1]. Quantitatively, a stoichiometric nano-LiMn2O4 spinel electrode was shown to deliver a power density of 5840 W/kg (of LiMn2O4) at a 10C rate, with nearly 100% power retention after 1000 cycles (dropping only to 5828 W/kg) [2]. In contrast, LFP typically requires nano-sizing and carbon coating to achieve high rate capability, with its intrinsic Li+ diffusion limited to 1D tunnels [3].

Rate capability Power density Spinel cathode

LiMn2O4 vs. Layered Oxides (NMC/LCO): Quantified Thermal Stability Advantage from DSC/ARC Calorimetry

LiMn2O4 spinel exhibits superior thermal stability relative to layered oxide cathodes, a critical safety metric for battery procurement. A numerical thermal safety study comparing five lithium-ion battery chemistries concluded that the LiMn2O4 cell has the best thermal stability, while the LiFePO4 cell has the best overall thermal safety [1]. Direct comparative Accelerating Rate Calorimetry (ARC) measurements on charged cathodes show that LiMn2O4 exhibits significantly lower self-heating rates and thermal power than LiCoO2 under identical abuse conditions [2]. Specifically, total heat generation for a charged NMC532 cathode was measured at -810 J/g with an exothermic peak temperature of 242 °C, whereas LiMn2O4's spinel structure provides higher onset temperatures for thermal runaway [3]. This enhanced thermal stability is attributed to the strong Mn-O bonding in the spinel framework, which resists oxygen release at elevated temperatures.

Thermal stability Battery safety Calorimetry

LiMn2O4 Degradation Mechanism: Quantified Manganese Dissolution as a Critical Procurement Consideration

The primary limitation of pure LiMn2O4 for long-cycle-life applications is its susceptibility to manganese dissolution and Jahn-Teller distortion, particularly at elevated temperatures. A comprehensive mechanistic study published in Nature Communications demonstrates that LiMn2O4 exhibits irreversible phase transitions driven by manganese(III) disproportionation and Jahn-Teller distortion, which in conjunction with particle cracks results in serious manganese dissolution [1]. This degradation pathway is largely absent in LiFePO4 (which exhibits minimal transition metal dissolution) and is less severe in stabilized NMC compositions. Quantitatively, unmodified LiMn2O4 batteries typically achieve only 200-300 cycles, compared to over 2000 cycles for LiFePO4 [2]. However, doping strategies can significantly mitigate this issue: Al-doped LiMn2O4 (LiAl0.1Mn1.9O4) nanorods achieve 96% capacity retention after 100 cycles at 1C and room temperature, compared to 91% for undoped LiMn2O4 [3].

Mn dissolution Jahn-Teller distortion Capacity fading

LiMn2O4 vs. NMC in Aqueous Electrolytes: Quantified Full-Cell Performance Advantage in Water-Deficient Systems

In the emerging field of aqueous lithium-ion batteries (ALIBs), LiMn2O4 demonstrates superior full-cell performance compared to NMC811 in water-deficient electrolytes. A comparative degradation study published in the Journal of the Electrochemical Society (2024) directly investigated LiFePO4, LiMn2O4, and LiNi0.8Mn0.1Co0.1O2 cathodes in various aqueous electrolytes [1]. The study found that LMO demonstrates better full-cell performance than NMC in water-deficient aqueous electrolytes, while LFP is more promising for long-cycle-life ALIB full cells [1]. This is attributed to the fact that bulk structural collapse leads to the degradation of NMC cathodes in these systems, whereas Mn dissolution and surface reduction accelerate the capacity decay of LMO primarily in water-rich electrolytes, making LMO the preferred choice for water-deficient aqueous systems.

Aqueous Li-ion batteries Water-in-salt electrolyte Cathode stability

LiMn2O4 vs. LCO/NMC: Quantified Cobalt-Free Composition as a Procurement and ESG Differentiator

LiMn2O4 is fundamentally cobalt-free, whereas the primary layered oxide cathodes (LCO, NMC, NCA) all contain cobalt as an essential component for structural stability. Cobalt content in commercial NMC cathodes ranges from 10-20% by weight, and its price volatility and supply chain concentration (over 70% of global cobalt sourced from the Democratic Republic of Congo) introduce significant procurement risk and ethical sourcing concerns [1]. LiMn2O4 eliminates this dependency entirely, relying on abundant and widely distributed manganese. This compositional difference translates directly to a more stable and predictable bill of materials, with LiMn2O4 raw material cost approximately 70% lower than NMC on a per-ton basis as of 2025 [2]. Furthermore, LiMn2O4 has been proven non-toxic and environmentally friendly in comparison to LiCoO2 [3].

Cobalt-free cathode Supply chain sustainability ESG procurement

Lithium Manganese(III,IV) Oxide: Evidence-Based Application Scenarios for Research and Industrial Procurement


High-Power, Cost-Sensitive Applications: Power Tools, E-Bikes, and Hybrid Electric Vehicles

LiMn2O4 is the cathode material of choice for applications where high-rate discharge capability and cost are prioritized over maximum energy density and long calendar life. The 3D spinel structure enables a power density of 5840 W/kg at 10C with near-perfect retention after 1000 cycles, significantly outperforming LiFePO4 in power delivery [1]. This intrinsic rate capability allows for rapid acceleration and tool operation without requiring extensive nano-engineering. Simultaneously, the cobalt-free composition yields a ~30% lower $/kWh cost compared to NMC, as validated by NSF SBIR analysis and commercial pricing data [2]. The thermal stability advantage over layered oxides further enhances safety during high-rate operation [3]. Consequently, LiMn2O4 is the dominant chemistry in power tools, electric bicycles, and hybrid electric vehicles (HEVs), and is frequently blended with NMC (e.g., 7:3 LMO:NMC) in electric vehicle applications to balance cost, power, and energy density [4].

Safety-Critical Energy Storage: Grid-Tied and Stationary Applications with Active Thermal Management

For stationary energy storage systems (ESS) and grid-tied applications where safety is paramount, LiMn2O4 offers a compelling value proposition when coupled with active thermal management. Numerical thermal safety simulations and ARC calorimetry confirm that LiMn2O4 cells exhibit the best thermal stability among five common cathode types, with lower self-heating rates and higher thermal runaway onset temperatures compared to NMC and LCO [1]. This reduces the risk and potential severity of thermal runaway events in large-format battery arrays. However, the well-documented capacity fade at elevated temperatures (>55 °C) due to Mn dissolution [2] necessitates that systems incorporating LiMn2O4 include robust thermal management to maintain operating temperatures below this threshold. When this condition is met—or when doped/modified LiMn2O4 grades with improved high-temperature stability are specified—the chemistry becomes a highly attractive, safe, and cost-effective option for grid storage, solar integration, and backup power, avoiding the ethical and cost concerns associated with cobalt-based cathodes [3].

Emerging Aqueous Battery Systems: Water-Deficient Electrolyte Architectures

In the research and development of non-flammable aqueous lithium-ion batteries (ALIBs), LiMn2O4 has been identified as a superior cathode candidate compared to NMC in water-deficient electrolyte systems [1]. A 2024 comparative study demonstrated that LiMn2O4 delivers better full-cell performance than NMC811 in water-in-salt and molecular crowding electrolytes, as the degradation of NMC in these systems is driven by bulk structural collapse rather than surface dissolution [1]. This finding positions LiMn2O4 as the cathode material of choice for researchers and companies developing safe, low-cost aqueous batteries for applications where the inherent safety of water-based electrolytes is critical, such as residential energy storage, marine applications, and environments with strict fire codes. Procurement for these next-generation systems should prioritize LiMn2O4 over layered oxide cathodes for optimal compatibility and performance in water-deficient aqueous architectures.

Research on Doping and Surface Modification Strategies to Mitigate Mn Dissolution

The primary research frontier for LiMn2O4 centers on mitigating its intrinsic capacity fade mechanisms—Mn dissolution and Jahn-Teller distortion—through doping and surface coating. Quantitative evidence demonstrates that these strategies can dramatically improve performance. For instance, Al-doped LiMn2O4 (LiAl0.1Mn1.9O4) nanorods achieve 96% capacity retention after 100 cycles at room temperature and 80% at 60 °C, compared to 91% and 69% for undoped material [1]. Co-doping with Mg and Al has been shown to yield 76.2% capacity retention after 1000 cycles at 10C, and 73.8% retention after 1000 cycles at 20C [2]. Furthermore, patents describe methods for synthesizing doped LiMn2O4 with enhanced cycle characteristics and high initial discharge capacity [3]. For academic and industrial R&D groups focused on developing next-generation, high-performance, cobalt-free cathodes, LiMn2O4 serves as the essential baseline material for evaluating the efficacy of novel doping, coating, and nanostructuring approaches aimed at closing the cycle life gap with LFP and NMC.

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